Mundoserone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La mundoserone est un produit naturel identifié pour son activité anti-angiogénique significative. Elle a été découverte grâce à un criblage in vivo utilisant des modèles de poissons zèbres. L'angiogenèse, la formation de nouveaux vaisseaux sanguins, est un processus crucial dans diverses maladies, notamment le cancer, le psoriasis, la polyarthrite rhumatoïde, la rétinopathie et l'endométriose .

Méthodes De Préparation

La mundoserone est dérivée de sources naturelles, plus précisément de la collection de produits naturels de MicroSource. Les voies synthétiques exactes et les conditions réactionnelles de la this compound n'ont pas été détaillées dans la littérature disponible. son identification et son isolement impliquent le criblage de produits naturels pour leur activité biologique en utilisant des modèles de poissons zèbres .

Applications De Recherche Scientifique

Anti-Angiogenic Activity

Mundoserone has been identified as a potent inhibitor of angiogenesis, which is the formation of new blood vessels from existing ones. This process is crucial in various physiological and pathological conditions, including cancer progression.

Case Study: Zebrafish Model

A significant study utilized zebrafish embryos to assess the anti-angiogenic effects of this compound. The research involved treating zebrafish embryos with varying concentrations of this compound and observing the effects on intersegmental vessel (ISV) formation. Key findings include:

- Inhibition Ratio : At a concentration of 10 µM, this compound achieved an ISV inhibition ratio of 73.6±1.3% .

- Gene Expression Modulation : The compound significantly reduced the expression of several angiogenesis-related genes, including:

- SLIT3 : A guidance molecule implicated in vascular development.

- ROBO1 and ROBO2 : Receptors involved in axon guidance and angiogenesis.

- FGFR2 and FGFR3 : Fibroblast growth factor receptors critical for endothelial cell proliferation and migration.

- PTP-RB : A protein tyrosine phosphatase associated with angiogenic signaling pathways .

These results suggest that this compound's mechanism involves downregulating pro-angiogenic signals while potentially upregulating anti-angiogenic pathways like NOTCH signaling.

Implications for Cancer Treatment

The ability of this compound to inhibit angiogenesis positions it as a promising candidate for cancer therapy. Tumors often exploit angiogenesis to secure nutrients and oxygen, facilitating their growth and metastasis.

Potential Mechanisms

- Targeting Angiogenic Pathways : By inhibiting key signaling pathways associated with vascularization, this compound may help to starve tumors of their blood supply.

- Combination Therapies : this compound could be explored as part of combination therapies with existing chemotherapeutics to enhance overall efficacy and reduce side effects associated with traditional cancer treatments .

Future Research Directions

Further studies are warranted to fully elucidate the pharmacodynamics and pharmacokinetics of this compound. Potential areas for future research include:

- In Vivo Studies : Expanding beyond zebrafish models to mammalian systems to assess therapeutic efficacy in more complex biological environments.

- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in human subjects suffering from cancers characterized by excessive angiogenesis.

- Mechanistic Studies : Investigating the molecular pathways influenced by this compound to identify additional therapeutic targets.

Mécanisme D'action

Mundoserone exerts its anti-angiogenic effects by modulating the expression of various genes involved in angiogenesis. It downregulates the expression of slit guidance ligand 3, roundabout guidance receptor 1 and 2, fibroblast growth factor receptor 2 and 3, and protein tyrosine phosphatase, receptor type B. Conversely, it upregulates the expression of NOTCH1A. This modulation of gene expression leads to the inhibition of blood vessel formation, making this compound a potential therapeutic agent for diseases characterized by abnormal angiogenesis .

Comparaison Avec Des Composés Similaires

La mundoserone est unique dans sa modulation spécifique des gènes liés à l'angiogenèse. Les composés similaires qui ont été étudiés pour leurs propriétés anti-angiogéniques comprennent la génistéine, la camptothécine, le kaempférol et l'acide férulique. Ces composés présentent également une activité anti-angiogénique, mais peuvent agir par différents mécanismes ou cibler différentes voies. Le profil de modulation génique spécifique de la this compound la distingue de ces autres composés .

Analyse Des Réactions Chimiques

La mundoserone a été principalement étudiée pour son activité biologique plutôt que pour sa réactivité chimique. Par conséquent, des informations détaillées sur les types de réactions chimiques qu'elle subit, les réactifs courants, les conditions utilisées et les principaux produits formés ne sont pas facilement disponibles. L'accent a été mis sur ses propriétés anti-angiogéniques et ses effets sur l'expression génique liée à l'angiogenèse .

Applications de la recherche scientifique

La this compound a montré un potentiel significatif dans la recherche scientifique, en particulier dans le domaine de la thérapie anti-angiogénique. Sa capacité à inhiber la formation de vaisseaux intersegmentaires dans les embryons de poissons zèbres en a fait un candidat prometteur pour des recherches plus approfondies dans le traitement du cancer et d'autres maladies impliquant une formation anormale de vaisseaux sanguins. Le composé réduit considérablement l'expression de gènes tels que le ligand de guidage de la fente 3, le récepteur de guidage rond 1 et 2, le récepteur du facteur de croissance des fibroblastes 2 et 3, et la protéine tyrosine phosphatase, type B. Elle augmente également l'expression de NOTCH1A, indiquant son mécanisme d'action potentiel .

Mécanisme d'action

La this compound exerce ses effets anti-angiogéniques en modulant l'expression de divers gènes impliqués dans l'angiogenèse. Elle régularise à la baisse l'expression du ligand de guidage de la fente 3, du récepteur de guidage rond 1 et 2, du récepteur du facteur de croissance des fibroblastes 2 et 3, et de la protéine tyrosine phosphatase, type B. Inversement, elle régule à la hausse l'expression de NOTCH1A. Cette modulation de l'expression génique conduit à l'inhibition de la formation de vaisseaux sanguins, faisant de la this compound un agent thérapeutique potentiel pour les maladies caractérisées par une angiogenèse anormale .

Activité Biologique

Mundoserone is a natural compound that has garnered attention for its potential biological activities, particularly its anti-angiogenic properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, effects in vivo, and implications for therapeutic applications.

Overview of this compound

This compound is derived from the plant Mundulea sericea, and its chemical structure has been linked to several pharmacological effects. Recent research has highlighted its role in inhibiting angiogenesis, which is the formation of new blood vessels from pre-existing ones—a crucial process in tumor growth and metastasis.

Anti-Angiogenic Activity

In Vivo Studies

this compound's anti-angiogenic effects were primarily investigated using zebrafish embryos, a model organism that allows for real-time visualization of vascular development. Multiple studies have confirmed that this compound inhibits intersegmental vessel (ISV) formation in a dose-dependent manner:

- Dose-Response Relationship : In a study, zebrafish embryos treated with 2.5 µM, 5 µM, and 10 µM concentrations of this compound showed significant reductions in ISV formation compared to controls. The inhibition rates were reported as follows:

The mechanisms through which this compound exerts its anti-angiogenic effects involve several signaling pathways:

- Inhibition of Angiogenesis-Related Genes : this compound treatment led to altered expression levels of genes associated with angiogenesis in zebrafish embryos. Quantitative reverse transcription PCR (qRT-PCR) analysis indicated significant changes in gene expression profiles related to vascular development .

- Pathway Interference : The compound appears to affect multiple signaling pathways involved in angiogenesis, including the VEGF (vascular endothelial growth factor) pathway, which is critical for blood vessel formation .

Study 1: Screening Natural Products

In a systematic screening of natural products, this compound was identified among several compounds that demonstrated potent anti-angiogenic activity in zebrafish models. The study utilized transgenic zebrafish expressing enhanced green fluorescent protein (EGFP) under the control of endothelial-specific promoters to visualize blood vessel development .

Study 2: Comparative Analysis

A comparative analysis with other known angiogenic inhibitors revealed that this compound's efficacy was comparable to established agents like PTK787, a known VEGFR inhibitor. This positions this compound as a promising candidate for further development as an anti-cancer therapeutic .

Data Summary

| Concentration (µM) | ISV Count (Mean ± SEM) | Inhibition Rate (%) |

|---|---|---|

| Control | 27.6 ± 0.5 | 0 |

| 2.5 | Not significantly affected | ~0 |

| 5 | 21.4 ± 0.5 | ~22.5 |

| 10 | 7.3 ± 1.2 | ~73.6 |

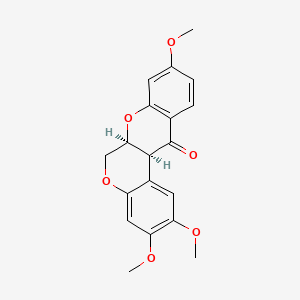

Propriétés

Numéro CAS |

3564-85-0 |

|---|---|

Formule moléculaire |

C19H18O6 |

Poids moléculaire |

342.3 g/mol |

Nom IUPAC |

(6aS,12aS)-2,3,9-trimethoxy-6a,12a-dihydro-6H-chromeno[3,4-b]chromen-12-one |

InChI |

InChI=1S/C19H18O6/c1-21-10-4-5-11-14(6-10)25-17-9-24-13-8-16(23-3)15(22-2)7-12(13)18(17)19(11)20/h4-8,17-18H,9H2,1-3H3/t17-,18+/m1/s1 |

Clé InChI |

PYRZRPSTTNKOCS-MSOLQXFVSA-N |

SMILES |

COC1=CC2=C(C=C1)C(=O)C3C(O2)COC4=CC(=C(C=C34)OC)OC |

SMILES isomérique |

COC1=CC2=C(C=C1)C(=O)[C@@H]3[C@H](O2)COC4=CC(=C(C=C34)OC)OC |

SMILES canonique |

COC1=CC2=C(C=C1)C(=O)C3C(O2)COC4=CC(=C(C=C34)OC)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.